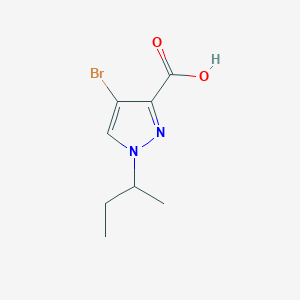

4-Bromo-1-sec-butyl-1H-pyrazole-3-carboxylic acid

Description

Significance of Pyrazole (B372694) Derivatives in Organic Synthesis and Heterocyclic Chemistry

Pyrazole derivatives are a prominent class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This arrangement confers upon the pyrazole ring a unique combination of chemical properties, making it an invaluable scaffold in organic synthesis. smolecule.comnih.gov These compounds are recognized as crucial building blocks for creating more complex molecular architectures. smolecule.com The pyrazole nucleus is a key feature in a wide array of compounds with diverse applications, spanning pharmaceuticals, agrochemicals, and material science. smolecule.comnih.govresearchgate.net In medicinal chemistry, for instance, the pyrazole core is present in various therapeutic agents, highlighting its importance in drug discovery. nih.gov Similarly, in the agrochemical sector, these derivatives are fundamental to the synthesis of herbicides, fungicides, and insecticides. smolecule.com The versatility and broad utility of pyrazole derivatives continue to drive research into their synthesis and functionalization. researchgate.net

Overview of Carboxylic Acid Functionalization within Pyrazole Scaffolds

The introduction of a carboxylic acid group onto the pyrazole ring is a significant functionalization that enhances the synthetic utility of the scaffold. Pyrazole carboxylic acids are important intermediates in the synthesis of a variety of biologically active molecules. chemicalbook.com Several synthetic strategies have been developed to produce these compounds. One common method involves the oxidation of an alkyl group, such as a methyl group, attached to the pyrazole ring. guidechem.com For example, 4-bromo-3-methylpyrazole can be oxidized using an agent like potassium permanganate (B83412) to yield 4-bromo-1H-pyrazole-3-carboxylic acid. guidechem.com Other methods include the direct carboxylation of a pyrazole ring, though this can be challenging, and the construction of the pyrazole ring from precursors that already contain the carboxylate functionality or a precursor to it. smolecule.comnih.gov The presence of the carboxylic acid group allows for a range of subsequent chemical transformations, such as esterification, amidation, and conversion to acid chlorides, further expanding the synthetic possibilities. nih.gov

Contextualization of Brominated Pyrazoles in Synthetic Methodologies

The process of bromination, or the introduction of a bromine atom onto the pyrazole ring, is a key strategic step in the synthesis of many complex heterocyclic compounds. Electrophilic substitution reactions on the pyrazole ring typically occur at the 4-position. mdpi.com Bromine acts as a useful handle for further synthetic modifications through reactions such as cross-coupling, lithiation, and nucleophilic substitution, thereby allowing for the introduction of a wide variety of other functional groups.

The synthesis of brominated pyrazoles can be achieved through several methods. One direct approach involves the reaction of a pyrazole with a brominating agent like N-bromosuccinimide (NBS) or liquid bromine. researchgate.netguidechem.com For instance, 3,5-diaryl-4-bromo-1H-pyrazoles can be synthesized from alkenyl bromides and diazo compounds via a 1,3-dipolar cycloaddition. mdpi.com The presence of bromine on the pyrazole core significantly influences the electronic properties of the ring and provides a site for regioselective functionalization, making brominated pyrazoles versatile intermediates in organic synthesis.

Research Scope and Potential for 4-Bromo-1-sec-butyl-1H-pyrazole-3-carboxylic acid

The specific compound, this compound, combines the key structural features discussed previously: a pyrazole core, a bromo substituent at the 4-position, a carboxylic acid at the 3-position, and a sec-butyl group at the 1-position. This unique combination of functional groups suggests a considerable scope for research and application. The sec-butyl group, being a bulky and non-polar alkyl substituent, can influence the molecule's solubility and steric interactions.

The presence of the carboxylic acid and the bromo substituent makes this compound a versatile building block. The carboxylic acid can be converted into esters, amides, or other derivatives, while the bromo group can participate in various cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. These properties make it a potentially valuable intermediate in the synthesis of novel pharmaceutical and agrochemical candidates.

While specific experimental data for this compound is not widely published, its properties can be estimated based on structurally similar compounds.

Table 1: Estimated Physicochemical Properties

| Property | Estimated Value | Basis for Estimation |

|---|---|---|

| Molecular Formula | C8H11BrN2O2 | - |

| Molecular Weight | 247.09 g/mol | - |

| Melting Point | >200 °C | Based on the melting point of 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid (211-213 °C). smolecule.com |

| Boiling Point | ~350 °C | Based on the boiling point of 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid (347.4 °C). smolecule.com |

Table 2: Estimated Spectroscopic Data

| Technique | Expected Features |

|---|---|

| ¹H NMR | Signals corresponding to the sec-butyl group protons (methyl and methine), and a signal for the pyrazole ring proton. The carboxylic acid proton will likely appear as a broad singlet. |

| ¹³C NMR | Resonances for the carbons of the sec-butyl group, the pyrazole ring carbons (including the C-Br and C-COOH), and the carbonyl carbon of the carboxylic acid. |

| IR Spectroscopy | A broad absorption band for the O-H stretch of the carboxylic acid (~2500-3300 cm⁻¹), a sharp peak for the C=O stretch (~1700 cm⁻¹), and characteristic peaks for the pyrazole ring. researchgate.net |

| Mass Spectrometry | A molecular ion peak corresponding to the mass of the compound, showing a characteristic isotopic pattern for a molecule containing one bromine atom. |

A plausible synthetic route to this compound could involve the initial synthesis of 1-sec-butyl-1H-pyrazole, followed by bromination at the 4-position, and subsequent functionalization at the 3-position, potentially through lithiation and reaction with carbon dioxide, or by starting with a precursor that already contains a group that can be converted to a carboxylic acid.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1-butan-2-ylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2O2/c1-3-5(2)11-4-6(9)7(10-11)8(12)13/h4-5H,3H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCLBILHRBPOCRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1C=C(C(=N1)C(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromo 1 Sec Butyl 1h Pyrazole 3 Carboxylic Acid

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of 4-Bromo-1-sec-butyl-1H-pyrazole-3-carboxylic acid suggests a logical pathway for its synthesis. The primary disconnection involves the C4-Br bond, pointing to an electrophilic bromination of the pyrazole (B372694) ring as the final step. This identifies 1-sec-butyl-1H-pyrazole-3-carboxylic acid as the immediate precursor.

Further disconnection of the pyrazole ring itself, following the well-established Knorr pyrazole synthesis logic, breaks the heterocycle into two key synthons: sec-butylhydrazine (B1332173) and a 1,3-dicarbonyl equivalent. To achieve the desired 3-carboxylic acid functionality, a β-ketoester, such as diethyl 2,4-dioxovalerate, serves as a suitable 1,3-dicarbonyl equivalent. This leads to a straightforward, multi-step synthetic strategy starting from commercially available materials.

Strategies for Pyrazole Ring Formation

The formation of the substituted pyrazole ring is the cornerstone of the synthesis. Several robust methods have been developed for this purpose, offering flexibility in reaction conditions and substrate scope.

Cyclocondensation Approaches with Hydrazine (B178648) Derivatives and 1,3-Dicarbonyl Equivalents

The most traditional and widely employed method for pyrazole synthesis is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound, a method first discovered by Knorr. beilstein-journals.orgmdpi.com This approach involves the reaction of a bidentate nucleophile (hydrazine) with a 1,3-dielectrophile (dicarbonyl compound). mdpi.comnih.gov For the synthesis of the target molecule's precursor, sec-butylhydrazine would be reacted with a β-ketoester.

The reaction typically proceeds through the initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. beilstein-journals.org The use of unsymmetrical 1,3-dicarbonyl compounds can lead to the formation of two regioisomers. However, the reaction conditions can often be tuned to favor the desired isomer. nih.gov For instance, condensation of arylhydrazines with 4,4,4-trifluoro-1-arylbutan-1,3-diketones in an acid medium shows high regioselectivity. nih.gov

| Reactant A | Reactant B | Conditions | Product Type | Reference(s) |

| Hydrazine Derivatives | 1,3-Dicarbonyl Compounds | Acid or Base Catalysis | Polysubstituted Pyrazoles | beilstein-journals.orgmdpi.com |

| Arylhydrazine | 4,4,4-trifluoro-1-arylbutan-1,3-diketone | N,N-dimethylacetamide, acid medium | Regioisomeric Pyrazoles (98:2 ratio) | nih.gov |

| Hydrazines | α,β-Unsaturated Ketones | Various, often with oxidation step | Pyrazoles (via pyrazolines) | mdpi.comnih.gov |

One-Pot Multicomponent Reactions for Pyrazole Synthesis

To enhance synthetic efficiency, reduce waste, and simplify procedures, one-pot multicomponent reactions (MCRs) have emerged as a powerful strategy for pyrazole synthesis. beilstein-journals.orgut.ac.ir MCRs allow for the formation of several bonds in a single operation without isolating intermediates, which aligns with the principles of green chemistry. ut.ac.ir

These reactions often involve the in situ generation of one of the key intermediates. For example, a 1,3-dicarbonyl compound can be generated in the same pot from an enolate and a carboxylic acid chloride, and then immediately reacted with a hydrazine to form the pyrazole. beilstein-journals.org Another approach involves the four-component reaction of ethyl acetoacetate, hydrazine hydrate, malononitrile, and various aryl aldehydes to produce highly functionalized pyranopyrazole derivatives, demonstrating the versatility of MCRs. ut.ac.ir Such strategies offer a convergent and atom-economical route to complex pyrazole structures. beilstein-journals.orgrsc.org

Sonochemical Synthetic Pathways to Pyrazole Derivatives

The application of ultrasonic irradiation (sonochemistry) has been shown to significantly accelerate the synthesis of pyrazole derivatives, often leading to higher yields and shorter reaction times compared to conventional methods. nih.govresearchgate.net Ultrasound promotes chemical reactions through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid, which creates localized high-pressure and high-temperature zones.

This methodology has been successfully applied to the cyclocondensation of enaminodicketones with hydrazine derivatives. nih.gov For example, 5-Amino-3-phenylpyrazoles were effectively prepared from α-oxoketene O,N-acetals and hydrazines using montmorillonite (B579905) K-10 clay as a catalyst under sonication. nih.govnih.gov This approach represents an environmentally friendly and efficient alternative for synthesizing the pyrazole core.

Bromination Strategies for Pyrazole Core at Position 4

Once the 1-sec-butyl-1H-pyrazole-3-carboxylic acid core is assembled, the final step is the regioselective introduction of a bromine atom at the C4 position. The electronic nature of the pyrazole ring dictates the site of electrophilic attack.

Electrophilic Bromination using N-Bromosuccinimide (NBS) or Bromine

The pyrazole ring is an aromatic heterocycle, and its electron density distribution makes the C4 position the most susceptible to electrophilic aromatic substitution. quora.comrrbdavc.org This is because the intermediates formed by attack at C4 are more stable than those formed by attack at C3 or C5. rrbdavc.org

Electrophilic bromination is typically achieved using mild and selective brominating agents. N-Bromosuccinimide (NBS) is a common and effective reagent for this transformation, often used in solvents like chloroform (B151607) or carbon tetrachloride. nih.govresearchgate.netwikipedia.org The reaction provides 4-halopyrazoles in excellent yields under mild conditions, often without the need for a catalyst. researchgate.net Elemental bromine (Br₂) can also be used, sometimes in the presence of a Lewis acid or in an aqueous medium. nih.govguidechem.com The choice of reagent and conditions can be optimized to ensure high regioselectivity and yield for the desired 4-bromo product. encyclopedia.pub

| Substrate | Brominating Agent | Conditions | Product | Reference(s) |

| N-substituted 3-methyl-2-pyrazolin-5-one | NBS | Chloroform, photolysis | 4-Bromo & 4,4-Dibromo derivatives | nih.gov |

| Pyrazole | NBS | CCl₄ or Water | 4-Bromopyrazole | researchgate.net |

| 1-Vinylpyrazole | Bromine | CCl₄, -20 °C | Mixture including 4-Bromo derivative | nih.gov |

| 3,5-disubstituted pyrazoles | NBS | Various | 4-Bromo-3,5-disubstituted pyrazoles | encyclopedia.pub |

Regioselectivity Considerations in Bromination Reactions

The bromination of the pyrazole ring is a key step, and achieving regioselectivity at the C4 position is paramount. The electronic properties of the pyrazole ring generally favor electrophilic substitution at the C4 position due to its higher electron density compared to the C3 and C5 positions, especially when the N1 position is substituted.

Direct bromination of an N-substituted pyrazole can be achieved using various brominating agents. N-Bromosuccinimide (NBS) is a commonly used reagent for this purpose, offering milder reaction conditions compared to elemental bromine. The reaction of 1H-pyrazole with NBS in water at room temperature can yield 4-bromopyrazole acs.org. For N-substituted pyrazoles, the reaction proceeds similarly.

An alternative one-pot synthesis allows for the formation of the pyrazole ring and subsequent bromination in a single procedural step. This method involves the condensation of a 1,3-diketone with a hydrazine in the presence of a catalyst, followed by the addition of a brominating agent like N-bromosaccharin researchgate.netmdpi.comjmcs.org.mxresearchgate.net. The regioselectivity for bromination at the C4 position is generally high in these reactions.

| Brominating Agent | Substrate | Conditions | Outcome | Reference(s) |

| N-Bromosuccinimide (NBS) | 1H-Pyrazole | Water, Room Temperature | 4-Bromopyrazole | acs.org |

| N-Bromosaccharin | 1,3-Diketone + Arylhydrazine | H₂SO₄/SiO₂, Solvent-free | 4-Bromo-1-aryl-pyrazole | researchgate.netmdpi.comjmcs.org.mxresearchgate.net |

Carboxylation Methodologies at Pyrazole Position 3

Introducing a carboxylic acid group at the C3 position of the pyrazole ring often requires indirect methods, as direct carboxylation can be challenging and may lack regioselectivity.

A common and effective strategy for introducing a carboxyl group at a specific position on an aromatic ring is through the use of an organometallic intermediate, such as a Grignard or organolithium reagent, followed by quenching with carbon dioxide (dry ice) ambeed.comrsc.orgresearchgate.net.

In the context of a 4-bromopyrazole, direct formation of a Grignard reagent at the C3 position is not feasible. Therefore, a common approach involves a halogen-lithium exchange. Starting with a di-halogenated pyrazole, for instance, a 3,4-dibromopyrazole, regioselective lithium-halogen exchange can be achieved. It has been shown that with 3,4,5-tribromo-1-vinylpyrazole, bromine-lithium exchange occurs preferentially at the C5 position researchgate.net. A similar principle can be applied to a suitably protected 4-bromopyrazole.

For the synthesis of the target molecule, a plausible route involves the protection of the N1 nitrogen of 4-bromopyrazole, for example, with a phenylsulfonyl group. Subsequent lithiation with an organolithium reagent like phenyllithium (B1222949) can occur regioselectively at the C5 (equivalent to C3 in the deprotected form) position. This lithiated intermediate can then be carboxylated by treatment with dry ice, followed by acidic workup to yield the carboxylic acid. The final step would be the removal of the N1-protecting group nih.gov.

Reaction Scheme: Grignard-like Carboxylation

Protection: 4-Bromopyrazole is reacted with benzenesulfonyl chloride to yield 4-bromo-1-phenylsulfonylpyrazole.

Lithiation: The protected pyrazole is treated with phenyllithium, leading to the formation of a 5-lithio derivative.

Carboxylation: The lithiated species is quenched with solid carbon dioxide.

Deprotection: The phenylsulfonyl group is removed under alkaline conditions to afford 4-bromo-1H-pyrazole-3-carboxylic acid.

While Grignard-mediated carbonylation is a powerful tool, other methods for introducing a carboxyl group onto a pyrazole ring exist. These can include the oxidation of a pre-existing functional group at the C3 position, such as a methyl or formyl group semanticscholar.org. However, this requires a starting material that is already functionalized at the desired position.

Another approach involves the construction of the pyrazole ring from precursors that already contain the carboxyl functionality. For example, the condensation of a hydrazine with a β-ketoester derivative can lead to the formation of a pyrazole-3-carboxylic acid ester, which can then be hydrolyzed to the corresponding carboxylic acid mdpi.com.

N1-Alkylation with sec-Butyl Moiety

The introduction of a sec-butyl group at the N1 position of the pyrazole ring presents a challenge due to the steric hindrance of the secondary alkyl group. The choice of alkylating agent and reaction conditions is critical to achieve a good yield and maintain regioselectivity.

Direct N-alkylation of a pyrazole with a secondary alkyl halide, such as 2-bromobutane, is a common approach. This reaction is typically carried out in the presence of a base to deprotonate the pyrazole nitrogen, making it nucleophilic. Common bases include potassium carbonate in a solvent like DMSO or DMF acs.org. However, the reaction with secondary halides can be sluggish and may lead to side reactions like elimination. To overcome this, solvent-free conditions under microwave irradiation have been shown to be effective for the N-alkylation of pyrazoles with secondary halides researchgate.net.

The regioselectivity of N-alkylation of an unsymmetrically substituted pyrazole, such as 4-bromo-1H-pyrazole-3-carboxylic acid, is influenced by both electronic and steric factors. Alkylation can occur at either the N1 or N2 nitrogen. In many cases, steric hindrance will direct the alkylation to the less hindered nitrogen atom mdpi.com. For a 3-substituted pyrazole, alkylation generally favors the N1 position acs.org.

An alternative to direct alkylation is the use of trichloroacetimidates as alkylating agents under acidic conditions. This method has been shown to be effective for the N-alkylation of pyrazoles and can be influenced by steric factors, favoring the less hindered nitrogen mdpi.com.

Direct N-functionalization can also be achieved through methods such as the Mitsunobu reaction, which allows for the alkylation of acidic N-H bonds with alcohols under mild conditions. However, this method is often more suitable for primary alcohols.

For sterically demanding alkyl groups like sec-butyl, enzymatic alkylation presents a highly selective alternative. Engineered enzymes have been developed that can catalyze the N-alkylation of pyrazoles with high regioselectivity, although this is a more specialized technique.

A practical approach for the synthesis of the target compound would likely involve the esterification of the carboxylic acid group of 4-bromo-1H-pyrazole-3-carboxylic acid prior to N-alkylation. This protects the acidic proton of the carboxylic acid and can improve the solubility and reactivity of the substrate. The N-alkylation of the resulting ester with a sec-butyl halide under basic conditions would then be followed by hydrolysis of the ester to yield the final product.

| Alkylation Method | Alkylating Agent | Conditions | Key Considerations | Reference(s) |

| Direct Alkylation | sec-Butyl Halide | K₂CO₃, DMSO/DMF | Steric hindrance can affect yield and regioselectivity. | acs.orgresearchgate.net |

| Microwave-Assisted Alkylation | sec-Butyl Halide | Solvent-free, NaHCO₃ | Can improve yields for secondary halides. | researchgate.net |

| Trichloroacetimidate Method | sec-Butyl Trichloroacetimidate | Brønsted Acid Catalyst | Steric control of regioselectivity. | mdpi.com |

Sequential and Convergent Synthetic Approaches

A sequential synthesis involves the construction of the target molecule in a step-by-step manner, where functional groups are introduced or modified one after another on a central scaffold. For this compound, a plausible sequential route would commence with the formation of the pyrazole ring, followed by subsequent bromination, N-alkylation, and finally, modification of a precursor group to the carboxylic acid.

One potential sequential pathway begins with the synthesis of a pyrazole-3-carboxylic acid ester. This can be followed by bromination at the C4 position and then N-alkylation with a sec-butyl halide. The final step would be the hydrolysis of the ester to yield the desired carboxylic acid. The regioselectivity of the N-alkylation is a critical consideration in this approach. Generally, the alkylation of N-unsubstituted pyrazoles can lead to a mixture of N1 and N2 isomers. The presence of substituents on the pyrazole ring can influence the regioselectivity, often favoring the N1 isomer due to steric hindrance.

A second sequential route could involve the initial N-alkylation of a simpler pyrazole precursor, followed by bromination and subsequent elaboration of a functional group at the C3 position into a carboxylic acid. For instance, starting with 1-sec-butyl-1H-pyrazole, one could perform bromination at the C4 position, followed by functionalization at C3 (e.g., via lithiation and reaction with CO2) to install the carboxylic acid group.

A conceivable convergent strategy for this compound would involve the synthesis of a pre-functionalized sec-butyl hydrazine and a suitably substituted three-carbon electrophile. For example, sec-butylhydrazine could be condensed with a brominated β-ketoester or a related 1,3-dicarbonyl compound that already contains the precursor to the carboxylic acid group. This cyclocondensation reaction would form the substituted pyrazole ring in a single step, bringing together the key fragments of the final product. The challenge in this approach lies in the synthesis and stability of the required starting materials.

| Strategy | Key Steps | Potential Advantages | Potential Challenges |

| Sequential | 1. Pyrazole ring formation2. Bromination3. N-alkylation4. Ester hydrolysis | - Use of simpler starting materials- More established and predictable reactions | - Longer overall reaction sequence- Potential for lower overall yield- Regioselectivity issues in N-alkylation |

| Convergent | 1. Synthesis of sec-butylhydrazine2. Synthesis of a brominated 1,3-dicarbonyl precursor3. Cyclocondensation | - Shorter overall reaction sequence- Potentially higher overall yield | - Synthesis of complex starting materials- Potential for side reactions during cyclocondensation |

Application of Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry aim to reduce the environmental impact of chemical processes. These principles can be applied to the synthesis of this compound to create more sustainable and environmentally friendly routes.

Use of Greener Solvents and Reaction Conditions: Traditional organic solvents are often volatile, flammable, and toxic. Replacing these with greener alternatives such as water, ethanol (B145695), or ionic liquids can significantly reduce the environmental footprint of the synthesis. For instance, the cyclocondensation step to form the pyrazole ring can often be carried out in water or ethanol.

Catalysis: The use of catalysts, particularly heterogeneous catalysts, is a cornerstone of green chemistry. Catalysts can increase reaction rates, improve selectivity, and reduce energy consumption. For the synthesis of pyrazole derivatives, various catalysts have been employed, including solid acids and metal oxides, which can often be recovered and reused. Catalyst-free cycloaddition reactions of diazo compounds with alkynes, where the reaction is driven by heat under solvent-free conditions, represent an excellent example of a green approach to pyrazole synthesis.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Convergent syntheses, by their nature, can sometimes offer better atom economy compared to long sequential routes that may involve the use of protecting groups.

Energy Efficiency: The use of microwave or ultrasound irradiation can significantly reduce reaction times and energy consumption compared to conventional heating methods. guidechem.com These techniques have been successfully applied to the synthesis of various pyrazole derivatives. jennysynth.comrsc.org Microwave-assisted synthesis, in particular, can lead to higher yields and cleaner reactions in a fraction of the time required for traditional heating. researchgate.net

Renewable Feedstocks: While the direct synthesis from renewable feedstocks may be challenging for this specific molecule, the principles of green chemistry encourage the consideration of bio-based starting materials where possible.

| Green Chemistry Principle | Application in Synthesis of this compound | Potential Benefits |

| Greener Solvents | - Using water or ethanol for cyclocondensation- Employing ionic liquids for N-alkylation | - Reduced toxicity and environmental pollution- Improved safety |

| Catalysis | - Use of reusable solid acid catalysts for ring formation- Catalyst-free thermal cycloadditions | - Reduced waste- Lower energy consumption- Increased reaction efficiency |

| Energy Efficiency | - Microwave-assisted synthesis for cyclocondensation and N-alkylation- Ultrasound-assisted reactions | - Shorter reaction times- Reduced energy consumption- Potentially higher yields |

| Atom Economy | - Designing convergent synthetic routes- Avoiding the use of protecting groups | - Minimized waste generation- More efficient use of resources |

By integrating these green chemistry principles into the design of both sequential and convergent synthetic routes, the production of this compound can be made more sustainable and environmentally responsible.

Derivatization and Functionalization of 4 Bromo 1 Sec Butyl 1h Pyrazole 3 Carboxylic Acid

Carboxylic Acid Functional Group Transformations

The carboxylic acid moiety is a cornerstone for a multitude of derivatization reactions, allowing for the introduction of various functional groups and the construction of more complex molecular architectures.

Esterification Reactions

Esterification of pyrazole (B372694) carboxylic acids is a fundamental transformation, often achieved through the Fischer-Speier esterification method. This reaction typically involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). The reaction is reversible, and to drive the equilibrium towards the ester product, the alcohol is often used as the solvent, or water is removed as it is formed.

For 4-bromo-1-sec-butyl-1H-pyrazole-3-carboxylic acid, the esterification with various alcohols would proceed as follows:

| Reactant 1 (Carboxylic Acid) | Reactant 2 (Alcohol) | Catalyst | Product (Ester) |

|---|---|---|---|

| This compound | Methanol | H₂SO₄ | Methyl 4-bromo-1-sec-butyl-1H-pyrazole-3-carboxylate |

| This compound | Ethanol (B145695) | p-TsOH | Ethyl 4-bromo-1-sec-butyl-1H-pyrazole-3-carboxylate |

| This compound | Isopropanol | H₂SO₄ | Isopropyl 4-bromo-1-sec-butyl-1H-pyrazole-3-carboxylate |

The reaction rate is influenced by the steric hindrance of the alcohol, with primary alcohols reacting more readily than secondary, and tertiary alcohols being the least reactive. The electronic properties of the pyrazole ring, including the presence of the electron-withdrawing bromine atom, can also affect the reactivity of the carboxylic acid group.

Amidation and Peptide Coupling Analogues

The conversion of the carboxylic acid to an amide is a crucial transformation for the synthesis of compounds with potential biological activity. Direct reaction with an amine is generally not feasible and requires the activation of the carboxylic acid. This is commonly achieved using coupling reagents widely employed in peptide synthesis. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP) are effective for this purpose. bachem.com

The general scheme for the amidation reaction is as follows:

| Reactant 1 (Carboxylic Acid) | Reactant 2 (Amine) | Coupling Reagent | Base | Product (Amide) |

|---|---|---|---|---|

| This compound | Ammonia | PyBOP | Diisopropylethylamine (DIPEA) | 4-Bromo-1-sec-butyl-1H-pyrazole-3-carboxamide |

| This compound | Aniline | HBTU | N-Methylmorpholine (NMM) | 4-Bromo-N-phenyl-1-sec-butyl-1H-pyrazole-3-carboxamide |

| This compound | Benzylamine | DCC/HOBt | Triethylamine (TEA) | 4-Bromo-N-benzyl-1-sec-butyl-1H-pyrazole-3-carboxamide |

The choice of coupling reagent and reaction conditions can be optimized to achieve high yields and minimize side reactions, such as racemization if chiral amines are used. The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) can further enhance the efficiency of the coupling reaction.

Reduction to Alcohols and Subsequent Transformations

The carboxylic acid group can be reduced to a primary alcohol, which serves as a versatile intermediate for further functionalization. Strong reducing agents are required for this transformation, with lithium aluminum hydride (LiAlH₄) being the most commonly employed reagent. masterorganicchemistry.comlibretexts.org The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to liberate the alcohol. libretexts.org

The reduction of this compound would yield (4-bromo-1-sec-butyl-1H-pyrazol-3-yl)methanol. It is important to note that LiAlH₄ is a powerful reducing agent and may also reduce other functional groups present in the molecule, although the bromine on the pyrazole ring is generally stable under these conditions. masterorganicchemistry.com

The resulting primary alcohol can undergo a variety of subsequent transformations, including:

Oxidation: Re-oxidation to the aldehyde or carboxylic acid using appropriate oxidizing agents.

Esterification: Reaction with carboxylic acids or their derivatives to form esters.

Etherification: Conversion to ethers through reactions such as the Williamson ether synthesis.

Halogenation: Replacement of the hydroxyl group with a halogen, creating a reactive site for nucleophilic substitution.

Decarboxylation Studies

The removal of the carboxylic acid group through decarboxylation can be a challenging transformation for heteroaromatic carboxylic acids. researchgate.net Simple thermal decarboxylation of this compound would likely require harsh conditions due to the stability of the pyrazole ring.

However, metal-catalyzed decarboxylation offers a milder alternative. Copper-catalyzed decarboxylation has been shown to be effective for various aromatic and heteroaromatic carboxylic acids. rsc.org The reaction typically involves heating the carboxylic acid in the presence of a copper salt, often in a high-boiling solvent. The mechanism is believed to involve the formation of a copper carboxylate intermediate, which then undergoes decarboxylation to form an organocopper species that is subsequently protonated.

Modifications at the Pyrazole Ring System

The bromine atom at the C4 position of the pyrazole ring is a key site for introducing molecular diversity through various substitution reactions.

Nucleophilic Aromatic Substitution at Bromine (Position 4)

While the pyrazole ring is generally considered electron-rich, the presence of the electron-withdrawing carboxylic acid group and the electronegative nitrogen atoms can influence its reactivity. However, direct nucleophilic aromatic substitution (SNAAr) of the bromine atom by common nucleophiles is generally difficult under standard conditions.

More advanced synthetic methodologies, particularly transition metal-catalyzed cross-coupling reactions, have proven to be highly effective for the functionalization of 4-bromopyrazoles. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Palladium-Catalyzed Cross-Coupling Reactions:

Buchwald-Hartwig Amination: This reaction enables the coupling of the 4-bromopyrazole with a wide range of primary and secondary amines to form 4-aminopyrazole derivatives. The reaction is catalyzed by a palladium complex in the presence of a suitable phosphine (B1218219) ligand and a base. uni-kiel.de

Suzuki-Miyaura Coupling: This versatile method allows for the formation of a new carbon-carbon bond by coupling the 4-bromopyrazole with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. This reaction is widely used to introduce aryl, heteroaryl, or vinyl substituents at the C4 position.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the 4-bromopyrazole and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. This method is valuable for the synthesis of 4-alkynylpyrazole derivatives.

A representative scheme for these palladium-catalyzed cross-coupling reactions is shown below:

| Reaction Type | Coupling Partner | Catalyst System | Product |

|---|---|---|---|

| Buchwald-Hartwig Amination | R₂NH (Amine) | Pd catalyst, phosphine ligand, base | 4-(R₂N)-1-sec-butyl-1H-pyrazole-3-carboxylic acid |

| Suzuki-Miyaura Coupling | R-B(OH)₂ (Boronic acid) | Pd catalyst, base | 4-R-1-sec-butyl-1H-pyrazole-3-carboxylic acid |

| Sonogashira Coupling | R-C≡CH (Terminal alkyne) | Pd catalyst, Cu(I) co-catalyst, base | 4-(R-C≡C)-1-sec-butyl-1H-pyrazole-3-carboxylic acid |

These powerful synthetic tools have significantly expanded the scope of derivatization for 4-bromopyrazole systems, allowing for the systematic modification of the pyrazole core to explore structure-activity relationships in various chemical contexts.

Metal-Catalyzed Cross-Coupling Reactions

The bromine substituent at the C4 position of the pyrazole ring serves as a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through various metal-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for constructing complex molecular architectures from simpler precursors.

The Suzuki-Miyaura coupling is a powerful and widely employed method for the formation of C(sp²)–C(sp²) bonds, owing to the stability and low toxicity of the organoboron reagents used. This reaction is particularly effective for the arylation and heteroarylation of 4-bromopyrazoles. While direct studies on this compound are not extensively detailed, the reactivity can be inferred from similar 4-bromopyrazole analogues. Generally, 3-bromopyrazoles tend to react faster than their 4-bromo counterparts. rsc.org

The coupling of 4-bromopyrazoles with a variety of aryl and heteroaryl boronic acids typically requires a palladium catalyst, such as those derived from XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), to achieve good to excellent yields. rsc.orgacs.org The reaction conditions often involve a base, like potassium phosphate (B84403) (K₃PO₄), in a mixed solvent system such as dioxane and water. rsc.org Microwave-assisted protocols have also been shown to be efficient, accelerating the reaction. The use of a tandem catalyst system, for instance combining a palladium precatalyst like XPhos Pd G2 with an additional ligand, can be crucial to prevent side reactions such as debromination. umich.edu

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 4-Bromopyrazoles

| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Ref |

|---|---|---|---|---|---|

| XPhos Pd G2 | K₃PO₄ | Dioxane/H₂O | 60 | 61-95 | rsc.orgacs.org |

| XPhosPdG2/XPhos | K₂CO₃ | Dioxane | 135 (MW) | 67-89 | umich.edu |

| Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | ~75 |

This table presents generalized conditions and typical yield ranges observed for the Suzuki-Miyaura coupling of various 4-bromopyrazole derivatives with arylboronic acids. The specific substrate, coupling partner, and precise conditions will influence the outcome.

The Sonogashira coupling reaction is a cornerstone method for the synthesis of substituted alkynes, involving the coupling of a terminal alkyne with an aryl or vinyl halide. testbook.com This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt, typically in the presence of an amine base. testbook.comwikipedia.org The C4-bromo position of the pyrazole ring is an effective site for this transformation, enabling the introduction of various alkynyl groups.

Studies on related 4-bromo-5-(trifluoromethyl)-1H-pyrazoles have demonstrated that optimizing the catalyst and ligand system is key to a successful reaction. Ligands such as XPhos have proven effective in copper-free Sonogashira couplings when used in conjunction with a palladium source like palladium(II) acetate. nih.gov The reaction conditions are generally mild, though anhydrous and anaerobic conditions are often recommended for traditional protocols. testbook.com These reactions provide a direct route to 4-alkynylpyrazole derivatives, which are valuable intermediates in organic synthesis.

Table 2: Example Conditions for Sonogashira Coupling of 4-Bromopyrazoles

| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Ref |

|---|---|---|---|---|---|

| Pd(OAc)₂/XPhos | Cs₂CO₃ | Dioxane | 80 | High | nih.gov |

| PdCl₂(PPh₃)₂/CuI | Et₃N | THF | Room Temp | 70-95 |

This table illustrates typical conditions for the Sonogashira coupling of 4-bromopyrazole substrates with terminal alkynes. Yields are representative and depend on the specific reactants.

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, a critical transformation for synthesizing compounds prevalent in pharmaceuticals and agrochemicals. This palladium-catalyzed cross-coupling reaction can be applied to 4-bromopyrazoles to introduce a wide range of amine functionalities.

Research on 4-bromo-1-trityl-1H-pyrazole provides significant insight into the potential of this reaction for the target molecule. The choice of catalyst, ligand, and reaction conditions is crucial and depends on the nature of the amine coupling partner. For instance, the use of a bulky, electron-rich phosphine ligand like tBuDavePhos (2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl) with a palladium source such as Pd(dba)₂ (Tris(dibenzylideneacetone)dipalladium(0)) has been shown to be effective for coupling aromatic or bulky amines that lack β-hydrogen atoms. uomustansiriyah.edu.iq However, for alkylamines possessing β-hydrogens, β-elimination can be a competing side reaction, leading to lower yields with palladium catalysis. uomustansiriyah.edu.iq In such cases, copper(I)-catalyzed conditions may offer a complementary and more favorable route. uomustansiriyah.edu.iq Microwave irradiation can also be employed to reduce reaction times and improve efficiency.

Table 3: Buchwald-Hartwig Amination of 4-Bromo-1-tritylpyrazole with Various Amines

| Amine | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Ref |

|---|---|---|---|---|---|---|

| Piperidine | Pd(dba)₂ / tBuDavePhos | tBuOK | Xylene | 130 (MW) | 60 | uomustansiriyah.edu.iq |

| Morpholine | Pd(dba)₂ / tBuDavePhos | tBuOK | Xylene | 130 (MW) | 67 | uomustansiriyah.edu.iq |

| Aniline | Pd(dba)₂ / tBuDavePhos | tBuOK | Toluene | 100 | 85 | uomustansiriyah.edu.iq |

Data adapted from studies on 4-bromo-1-trityl-1H-pyrazole, which serves as a model for the reactivity of the this compound core.

Functionalization at Unsubstituted Positions (e.g., C5)

While the C4 position is readily functionalized via cross-coupling, the unsubstituted C5 position of the pyrazole ring also presents an opportunity for derivatization. Electrophilic substitution reactions are a primary means of introducing new functional groups at this position. The electron-rich nature of the pyrazole ring facilitates such reactions, although the directing effects of the existing substituents (the N1-sec-butyl group and the C3-carboxylic acid) will influence the regioselectivity.

For example, nitration is a common electrophilic aromatic substitution. Studies on related pyrazole systems have shown that the C5 position can be functionalized, such as in the formation of 1-(4-bromophenyl)-3-phenyl-5-nitropyrazole from a pyrazoline precursor. This suggests that under appropriate conditions, direct electrophilic substitution (e.g., nitration, halogenation, or Friedel-Crafts type reactions) could be achieved at the C5 position of this compound, leading to polysubstituted pyrazole derivatives.

Cycloaddition and Annulation Reactions Forming Fused Heterocyclic Systems

The 4-bromo and 3-carboxylic acid functionalities on the pyrazole ring are strategically positioned to serve as versatile handles for constructing fused heterocyclic systems through cycloaddition and annulation reactions. These reactions are critical in medicinal chemistry for generating novel scaffolds with diverse biological activities. nih.govchemimpex.com Fused pyrazole systems such as pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines are prominent in drug discovery. nih.govnih.gov

Synthesis of Pyrazolo[3,4-b]pyridines: The construction of the pyrazolo[3,4-b]pyridine core often involves the cyclization of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound or an equivalent synthon. nih.gov Although the subject molecule is not a 5-aminopyrazole, its C3-carboxylic acid group can be readily converted into an amino group via a Curtius rearrangement, or the C4-bromo substituent could potentially be displaced by an amine. Once formed, the aminopyrazole intermediate can react with various partners, such as α,β-unsaturated ketones in the presence of a catalyst like ZrCl₄, to yield the fused pyridine (B92270) ring. mdpi.com A cascade 6-endo-dig cyclization reaction has also been developed for the synthesis of functionalized pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and alkynyl aldehydes. nih.gov

Synthesis of Pyrazolo[3,4-d]pyrimidines and Pyrazolo[3,4-d]pyridazines: The synthesis of pyrazolo[3,4-d]pyrimidines can be achieved from pyrazole precursors bearing amino and cyano groups at the C5 and C4 positions, respectively. nih.gov The C3-carboxylic acid of this compound can be converted to a cyano group, and the C4-bromo group can be substituted to install the necessary amine, making it a viable precursor. For example, a 5-amino-1-substituted-3-(methylthio)-1H-pyrazole-4-carbonitrile can react with thiourea (B124793) to form a diaminopyrazolo[3,4-d]pyrimidine, which can be further elaborated into more complex polyfused systems. nih.gov Similarly, pyrazolo[3,4-d]pyridazines can be synthesized from pyrazole derivatives by reacting with hydrazine-based reagents, utilizing the functional groups at the C3 and C4 positions to build the fused pyridazine (B1198779) ring. amanote.com

[3+2] Annulation Reactions: The 4-bromo substituent can participate directly in annulation reactions. A stereoselective (3+2) annulation has been reported between 4-bromo pyrazolones and benzofuran-derived azadienes to create novel pyrazole-fused spiroketals. rsc.org This highlights the utility of the bromine atom as a leaving group or reactive site in base-promoted cyclization processes. The general strategy of [3+2] annulation is a powerful tool for constructing fused five-membered rings onto existing heterocyclic cores. researchgate.net

The table below summarizes key annulation strategies applicable to derivatives of the title compound.

| Fused System | General Precursor | Reaction Partner | Reference |

| Pyrazolo[3,4-b]pyridine | 5-Aminopyrazole | α,β-Unsaturated Ketone | mdpi.com |

| Pyrazolo[3,4-b]pyridine | 5-Aminopyrazole | Alkynyl Aldehyde | nih.gov |

| Pyrazolo[3,4-d]pyrimidine | 5-Amino-4-cyanopyrazole | Thiourea | nih.gov |

| Pyrazole-fused Spiroketal | 4-Bromo Pyrazolone | Benzofuran-derived Azadiene | rsc.org |

Spectroscopic and Structural Elucidation of 4 Bromo 1 Sec Butyl 1h Pyrazole 3 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the proton environment, carbon skeleton, and the connectivity between atoms.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons in a molecule. For 4-Bromo-1-sec-butyl-1H-pyrazole-3-carboxylic acid, the spectrum is expected to show distinct signals corresponding to the pyrazole (B372694) ring proton, the sec-butyl group protons, and the acidic proton of the carboxylic acid.

The single proton on the pyrazole ring (H5) is expected to appear as a singlet in the aromatic region, typically downfield due to the electron-withdrawing nature of the heterocyclic ring and the adjacent bromine atom. Based on data from similar 4-halogenated pyrazoles, this signal would likely be found in the δ 7.5-8.5 ppm range. mdpi.com

The sec-butyl group will present a more complex set of signals:

A methine (-CH) proton, which is directly attached to the pyrazole nitrogen (N1). This proton would appear as a multiplet (likely a sextet or complex multiplet) due to coupling with the adjacent methyl and methylene (B1212753) protons. Its chemical shift would be significantly downfield (likely δ 4.0-5.0 ppm) due to the direct attachment to the electronegative nitrogen atom of the pyrazole ring.

A methylene (-CH₂) group, which would appear as a multiplet due to coupling with the methine and the terminal methyl group.

Two methyl (-CH₃) groups, one of which would be a triplet and the other a doublet, reflecting their coupling to the adjacent methylene and methine protons, respectively. These signals would appear in the upfield region (δ 0.8-1.8 ppm).

The carboxylic acid proton (-COOH) is expected to be a broad singlet at a very downfield chemical shift, typically δ 10-13 ppm, and its signal may be exchangeable with deuterium (B1214612) oxide (D₂O).

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Coupling Interactions |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet | None (exchangeable) |

| Pyrazole Ring (H5) | 7.5 - 8.5 | Singlet | None |

| sec-Butyl (-CH) | 4.0 - 5.0 | Multiplet | -CH₂, -CH₃ |

| sec-Butyl (-CH₂) | 1.5 - 2.5 | Multiplet | -CH, -CH₃ |

| sec-Butyl (-CH₃, doublet) | 0.9 - 1.5 | Doublet | -CH |

| sec-Butyl (-CH₃, triplet) | 0.8 - 1.4 | Triplet | -CH₂ |

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. For this compound, signals are expected for the three pyrazole ring carbons, the carboxylic acid carbon, and the four carbons of the sec-butyl group.

Carboxylic Acid Carbon (-COOH): This carbonyl carbon is highly deshielded and will appear far downfield, typically in the range of δ 160-170 ppm.

Pyrazole Ring Carbons (C3, C4, C5): The C3 carbon, attached to the carboxylic acid group, and the C5 carbon would appear in the aromatic region. The C4 carbon, bonded to the bromine atom, would have its chemical shift influenced by the heavy atom effect and would likely appear at a lower field (more upfield) than might otherwise be expected, typically around δ 95-110 ppm. The C3 and C5 carbons would be expected between δ 130-150 ppm.

sec-Butyl Carbons: The four carbons of the sec-butyl group will appear in the upfield, aliphatic region of the spectrum (δ 10-60 ppm). The methine carbon attached to the nitrogen will be the most downfield of this group.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Carboxylic Acid (-C OOH) | 160 - 170 |

| Pyrazole Ring (C3) | 140 - 150 |

| Pyrazole Ring (C5) | 130 - 145 |

| Pyrazole Ring (C4) | 95 - 110 |

| sec-Butyl (-C H) | 50 - 60 |

| sec-Butyl (-C H₂) | 25 - 35 |

| sec-Butyl (-C H₃) | 10 - 20 |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. For the target molecule, COSY would show correlations within the sec-butyl group, confirming the connectivity between the methine, methylene, and methyl protons. sdsu.eduscience.gov No cross-peaks would be expected for the pyrazole H5 or the carboxylic acid proton, as they are singlets.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). epfl.ch It would be used to definitively assign the carbon signals for the pyrazole H5 and each protonated carbon of the sec-butyl group by correlating the proton signals with their attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C couplings). researchgate.netthieme-connect.de This is particularly useful for identifying quaternary carbons (like C3, C4, and the carboxylic carbon) and for piecing together different fragments of the molecule. For instance, a correlation would be expected between the sec-butyl methine proton and the pyrazole ring carbons (C5 and N-CH), and between the pyrazole H5 proton and the C3, C4, and carboxylic acid carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the molecule's three-dimensional structure and conformation. A NOESY spectrum could show through-space correlations between the protons of the sec-butyl group and the H5 proton of the pyrazole ring, helping to establish the preferred orientation of the alkyl substituent relative to the ring.

Variable-temperature (VT) NMR studies are employed to investigate dynamic processes such as conformational changes or restricted rotation that occur on the NMR timescale. ox.ac.uk For this compound, rotation around the N1-C(sec-butyl) bond could potentially be hindered, leading to the existence of different rotamers (rotational isomers).

At low temperatures, this rotation might slow down sufficiently for separate signals for each rotamer to be observed in the NMR spectrum. As the temperature is increased, the rate of rotation would increase, causing these distinct signals to broaden and eventually coalesce into a single, time-averaged signal. Such a study would provide valuable information on the energy barrier to rotation for the sec-butyl group.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly FT-IR, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The FT-IR spectrum of this compound would be characterized by several key absorption bands corresponding to its functional groups.

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretching vibration in a carboxylic acid dimer.

C-H Stretches (Aliphatic): Absorption bands corresponding to the C-H stretching vibrations of the sec-butyl group would appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band for the carbonyl group stretch is expected around 1700-1725 cm⁻¹. Its exact position can be influenced by hydrogen bonding.

C=N and C=C Stretches (Pyrazole Ring): The pyrazole ring will exhibit characteristic stretching vibrations for C=N and C=C bonds in the 1400-1650 cm⁻¹ region.

C-O Stretch and O-H Bend: The C-O stretching and O-H bending vibrations of the carboxylic acid group would appear in the 1210-1440 cm⁻¹ range.

C-Br Stretch: The vibration for the carbon-bromine bond is expected to appear in the fingerprint region, typically at lower wavenumbers (500-650 cm⁻¹).

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Strong, Broad |

| C-H Stretch | Aliphatic (sec-butyl) | 2850 - 2960 | Medium-Strong |

| C=O Stretch | Carboxylic Acid | 1700 - 1725 | Strong |

| C=N / C=C Stretch | Pyrazole Ring | 1400 - 1650 | Medium-Variable |

| C-O Stretch / O-H Bend | Carboxylic Acid | 1210 - 1440 | Medium-Strong |

| C-Br Stretch | Bromoalkene | 500 - 650 | Medium-Weak |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a non-destructive spectroscopic technique that provides detailed information about the molecular vibrations of a compound, offering a fingerprint for its identification and structural analysis. nih.gov For this compound, the Raman spectrum is expected to exhibit characteristic vibrational modes corresponding to its distinct functional groups: the pyrazole ring, the C-Br bond, the carboxylic acid moiety, and the sec-butyl substituent.

Analysis of related pyrazole structures provides a basis for assigning the expected vibrational frequencies. nih.govresearchgate.net The pyrazole ring itself has several characteristic modes, including ring stretching, in-plane and out-of-plane bending vibrations. The C=O stretching vibration of the carboxylic acid group is typically a strong and sharp band. The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum. The sec-butyl group will contribute vibrations associated with C-H stretching and bending modes.

A summary of the anticipated characteristic Raman shifts for this compound is presented below, based on data from analogous structures. derpharmachemica.com

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 3000 - 2800 (broad) |

| sec-Butyl / Pyrazole | C-H stretch | 3150 - 2900 |

| Carboxylic Acid | C=O stretch | 1720 - 1680 |

| Pyrazole Ring | C=N, C=C stretch | 1600 - 1400 |

| sec-Butyl | C-H bend | 1470 - 1370 |

| Pyrazole Ring | Ring deformation | 1000 - 600 |

| C-Br Bond | C-Br stretch | 700 - 500 |

These predicted vibrational frequencies provide a valuable reference for the experimental characterization of the title compound, allowing for confirmation of its structural integrity through the identification of its constituent functional groups. nih.gov

Mass Spectrometry Techniques

Mass spectrometry is an indispensable analytical tool for determining the molecular weight and elucidating the structure of organic compounds. For this compound, a combination of high-resolution mass spectrometry, electrospray ionization, and fragmentation analysis provides a comprehensive molecular profile.

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise mass of a molecule, which in turn allows for the unambiguous determination of its elemental formula. For this compound (molecular formula C₈H₁₁BrN₂O₂), the theoretical exact mass can be calculated by summing the masses of its constituent isotopes.

The ability of HRMS to measure mass with high accuracy and resolution makes it a powerful tool for distinguishing between compounds with the same nominal mass but different elemental compositions, thus confirming the identity of the synthesized molecule. cam.ac.uk

| Parameter | Value |

| Molecular Formula | C₈H₁₁BrN₂O₂ |

| Monoisotopic Mass (Calculated) | 246.0007 Da |

| Isotopic Pattern | Presence of ⁷⁹Br and ⁸¹Br isotopes results in characteristic M and M+2 peaks of nearly equal intensity. |

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules like carboxylic acids, as it typically generates intact molecular ions with minimal fragmentation. nih.gov When analyzing this compound using ESI-MS, the ionization mode significantly influences the resulting spectrum.

In negative ion mode, which is ideal for acidic compounds, the deprotonated molecule [M-H]⁻ is expected to be the most prominent ion. researchgate.net This occurs through the loss of the acidic proton from the carboxylic acid group. In positive ion mode, protonation can occur, likely on one of the pyrazole nitrogen atoms, to form the [M+H]⁺ ion. Adduct formation with ions present in the solvent, such as sodium ([M+Na]⁺), is also common. nih.gov

| Ionization Mode | Expected Ion | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) |

| Negative ESI | [M-H]⁻ | 244.9930 | 246.9910 |

| Positive ESI | [M+H]⁺ | 247.0084 | 249.0064 |

| Positive ESI | [M+Na]⁺ | 269.9904 | 271.9883 |

The observation of these specific ions via ESI-MS provides strong evidence for the molecular weight of the compound. nih.govmdpi.com

Analysis of the fragmentation pattern, typically achieved through tandem mass spectrometry (MS/MS), provides crucial information for structural confirmation. By inducing fragmentation of the molecular ion, characteristic neutral losses and fragment ions are produced that correspond to the molecule's specific structural motifs. For this compound, key fragmentation pathways can be predicted based on the known behavior of pyrazoles and carboxylic acids. researchgate.netlibretexts.org

The most common fragmentations would likely involve:

Decarboxylation: Loss of CO₂ (44 Da) from the carboxylic acid group.

Loss of the sec-butyl group: Cleavage of the N-C bond to lose a C₄H₉ radical (57 Da).

Cleavage of the pyrazole ring: The heterocyclic ring can undergo characteristic cleavages, often involving the loss of N₂ or HCN. researchgate.netresearchgate.net

| Precursor Ion (m/z for ⁷⁹Br) | Proposed Fragmentation | Fragment Ion (m/z for ⁷⁹Br) | Neutral Loss (Da) |

| 247.0 ([M+H]⁺) | Loss of CO₂ | 203.0 | 44.0 |

| 247.0 ([M+H]⁺) | Loss of sec-butyl group | 190.9 | 56.1 (butene) |

| 247.0 ([M+H]⁺) | Loss of carboxylic acid | 170.0 | 77.0 |

| 190.9 | Loss of HCN | 163.9 | 27.0 |

| 190.9 | Loss of N₂ | 162.9 | 28.0 |

These fragmentation pathways provide a structural fingerprint that can be used to confirm the connectivity of the atoms within the molecule.

Single Crystal X-Ray Diffraction Analysis

While a specific crystal structure for this compound is not available, its solid-state structure can be predicted by examining the crystal structures of closely related compounds, such as other substituted pyrazole carboxylic acids and brominated pyrazoles. researchgate.netcambridge.orgbg.ac.rsresearchgate.net

The pyrazole ring is expected to be essentially planar. The sec-butyl group introduces conformational flexibility, and its orientation relative to the pyrazole ring will be a key structural feature. The carboxylic acid group will also have a specific orientation relative to the ring.

Crucially, the crystal packing will likely be dominated by intermolecular hydrogen bonding between the carboxylic acid groups of adjacent molecules. researchgate.net These interactions typically form dimeric "R²₂(8)" synthons, a common motif for carboxylic acids in the solid state. cambridge.org Additionally, the bromine atom may participate in halogen bonding or other weak intermolecular interactions, further influencing the crystal packing. mdpi.com

| Parameter | Expected Feature / Value | Basis of Prediction |

| Crystal System | Monoclinic or Orthorhombic | Common for similar pyrazole derivatives bg.ac.rsresearchgate.net |

| Space Group | P2₁/c, C2/c | Frequently observed for centrosymmetric packing researchgate.netresearchgate.net |

| Hydrogen Bonding | Carboxylic acid dimer formation (O-H···O) | Characteristic of carboxylic acids cambridge.org |

| Halogen Interactions | Potential Br···N or Br···O contacts | Observed in other brominated heterocycles mdpi.com |

| N-N bond length | ~1.35 Å | Typical for pyrazole rings cambridge.org |

| C-Br bond length | ~1.88 Å | Standard for brominated aromatic systems researchgate.net |

The precise determination of these structural parameters through X-ray diffraction would provide unequivocal confirmation of the molecule's constitution and conformation. nih.govcam.ac.ukresearchgate.net

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The supramolecular architecture of this compound in the solid state is predominantly governed by a combination of strong hydrogen bonds and weaker halogen bonds. The carboxylic acid moiety is a potent hydrogen bond donor and acceptor. Consequently, it facilitates the formation of robust dimeric structures through O—H⋯O hydrogen bonds, a common and stabilizing motif in carboxylic acids. cambridge.orgsmolecule.com These interactions create a planar, eight-membered ring system that is a fundamental building block of the crystal lattice.

In addition to this primary interaction, the pyrazole ring itself offers sites for further hydrogen bonding. The nitrogen atoms of the pyrazole core can act as hydrogen bond acceptors, potentially interacting with weaker donors in the system. mdpi.comresearchgate.netnih.gov

Polymorphism and Crystal Packing Studies

The specific arrangement of molecules in the crystal lattice, or crystal packing, is a direct consequence of the intermolecular interactions discussed previously. For this compound, the hydrogen-bonded carboxylic acid dimers are expected to assemble into more extended structures, such as chains or sheets. These primary structures are then organized in three dimensions through weaker forces, including van der Waals interactions from the sec-butyl groups and the aforementioned halogen bonds. cambridge.org

The potential for different arrangements of these intermolecular forces gives rise to the phenomenon of polymorphism—the ability of a compound to exist in more than one crystal form. Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, and stability. Given the competition between strong hydrogen bonding and other directional forces like halogen bonding, it is plausible that this compound could exhibit polymorphism. rsc.org The specific crystal packing adopted would depend on crystallization conditions, such as the solvent used and the rate of cooling, which can influence the kinetic or thermodynamic favorability of different packing arrangements. X-ray diffraction analysis is the definitive method for investigating and confirming the existence of different polymorphic forms. rsc.org

Elemental Analysis (CHN) for Purity and Composition

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This analysis serves to verify the empirical formula of the synthesized compound and is a crucial indicator of its purity. For a pure sample of this compound (C₉H₁₃BrN₂O₂), the experimentally determined percentages of C, H, and N should closely match the theoretically calculated values. A high degree of correlation confirms that the correct product has been synthesized and is free from significant impurities. ekb.egbohrium.comnih.gov

The theoretical composition is calculated based on the molecular formula and atomic weights of the constituent elements.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Count | Total Mass ( g/mol ) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 9 | 108.09 | 41.72 |

| Hydrogen | H | 1.01 | 13 | 13.13 | 5.07 |

| Bromine | Br | 79.90 | 1 | 79.90 | 30.85 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 10.82 |

| Oxygen | O | 16.00 | 2 | 32.00 | 12.36 |

| Total | | | | 259.14 | 100.00 |

Note: Values are calculated based on the molecular formula C₉H₁₃BrN₂O₂.

Thermal Stability Analysis (e.g., Thermogravimetric Analysis - TGA)

Thermogravimetric analysis (TGA) is employed to evaluate the thermal stability of a compound by measuring its change in mass as a function of temperature in a controlled atmosphere. The resulting data provide information on decomposition patterns, thermal stability limits, and the composition of intermediate compounds. nih.govnih.gov

For this compound, a TGA scan would likely show initial stability up to a certain temperature, followed by one or more stages of mass loss corresponding to thermal decomposition. The thermal stability is influenced by factors such as the strength of intermolecular bonds in the crystal lattice and the inherent stability of the pyrazole ring. acs.orgresearchgate.net A plausible decomposition pathway could involve an initial decarboxylation event (loss of CO₂ from the carboxylic acid group), followed by the fragmentation of the sec-butyl group and, at higher temperatures, the breakdown of the bromo-pyrazole ring. nih.govresearchgate.net

The onset temperature of decomposition is a key parameter derived from the TGA curve, indicating the temperature at which significant mass loss begins.

Table 2: Hypothetical Thermal Decomposition Data for this compound

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Probable Lost Fragment |

|---|---|---|---|

| 1 | 200 - 280 | ~17% | CO₂ (Decarboxylation) |

| 2 | 280 - 400 | ~22% | C₄H₉ (sec-butyl group) |

Note: This table presents a hypothetical decomposition profile for illustrative purposes.

Computational and Theoretical Investigations of 4 Bromo 1 Sec Butyl 1h Pyrazole 3 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the physicochemical properties of molecules. These methods employ the principles of quantum mechanics to model molecular systems, offering a detailed view of their electronic structure and geometry.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. eurasianjournals.comeurasianjournals.com For a molecule like 4-Bromo-1-sec-butyl-1H-pyrazole-3-carboxylic acid, DFT calculations, often using a basis set such as B3LYP/6-311G++(d,p), are employed to determine its most stable three-dimensional arrangement, known as geometry optimization. researchgate.netresearchgate.net This process minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles with high accuracy. researchgate.net The resulting optimized structure provides a solid foundation for further analysis of the molecule's electronic properties. nih.gov DFT is also instrumental in elucidating the electronic structure, offering insights into how electrons are distributed within the molecule. eurasianjournals.comresearchgate.net

Ab Initio and Semi-Empirical Methods for Electronic Properties

Beyond DFT, other quantum chemical methods are available to study electronic properties. Ab initio methods, which are based on first principles without the use of empirical parameters, can provide highly accurate results, though they are computationally more demanding. Semi-empirical methods, on the other hand, incorporate some experimental data to simplify calculations, making them faster but potentially less accurate. The choice of method depends on the desired balance between accuracy and computational cost.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic structure and frontier molecular orbitals (FMOs) are key to understanding a molecule's chemical reactivity and kinetic stability. irjweb.com

HOMO-LUMO Gap Determination and Chemical Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). sciensage.info The HOMO is the outermost orbital containing electrons and represents the ability of the molecule to donate electrons, while the LUMO is the innermost orbital without electrons and signifies its ability to accept electrons. irjweb.comrsc.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. irjweb.comrsc.org A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. irjweb.com

From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated:

Ionization Potential (I): Related to the HOMO energy, it is the energy required to remove an electron.

Electron Affinity (A): Related to the LUMO energy, it is the energy released when an electron is added.

Electronegativity (χ): The tendency of an atom to attract electrons.

Chemical Hardness (η): A measure of resistance to charge transfer.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

These descriptors provide a quantitative basis for predicting the chemical behavior of this compound. sciensage.infoajchem-a.com

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Energy to remove an electron |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added |

| Electronegativity (χ) | χ = (I + A) / 2 | Electron-attracting tendency |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to charge transfer |

| Chemical Softness (S) | S = 1 / η | Ease of electron cloud polarization |

| Electrophilicity Index (ω) | ω = μ2 / (2η) (where μ is chemical potential) | Propensity to accept electrons |

Charge Distribution and Electrostatic Potential Maps

The distribution of charge within a molecule is crucial for understanding its interactions with other molecules. Molecular Electrostatic Potential (MEP) maps are visual tools that illustrate the charge distribution. nih.gov These maps are generated by calculating the electrostatic potential at various points on the electron density surface. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are prone to electrophilic attack. Conversely, regions of positive potential (typically colored blue) are electron-deficient and susceptible to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carboxylic acid group and the nitrogen atoms of the pyrazole (B372694) ring, while the hydrogen atoms would exhibit positive potential.

Conformational Analysis and Tautomerism Studies

The flexibility of the sec-butyl group and the potential for tautomerism in the pyrazole ring necessitate conformational analysis and tautomerism studies.

Conformational analysis involves identifying the different spatial arrangements of the atoms (conformers) and determining their relative energies. Due to the rotation around single bonds in the sec-butyl group, this compound can exist in several conformations. Computational methods can be used to locate the energy minima corresponding to stable conformers and the transition states that connect them.

Investigation of N–H Prototropic Tautomerism

Prototropic tautomerism is a significant phenomenon in pyrazole chemistry, involving the migration of a proton between the two nitrogen atoms of the ring. nih.gov This equilibrium can be influenced by substituent effects, solvent polarity, and temperature. nih.govencyclopedia.pub Computational methods, particularly Density Functional Theory (DFT), are instrumental in determining the relative stabilities of different tautomers and the energy barriers for their interconversion. nih.gov

For 4-substituted pyrazoles, studies have shown that the position of the tautomeric equilibrium is sensitive to the electronic nature of the substituent. nih.gov Theoretical calculations typically involve geometry optimization of all possible tautomers, followed by vibrational frequency calculations to confirm they are true minima on the potential energy surface. The relative energies, corrected for zero-point vibrational energy (ZPVE), are then used to predict the dominant tautomer.

However, in the case of this compound, the nitrogen at the 1-position is substituted with a sec-butyl group. This N1-substitution effectively blocks the annular N–H prototropic tautomerism, as there is no proton on a ring nitrogen to migrate. Therefore, the molecule is locked in the 1H-pyrazole form. Computational studies would focus on confirming the stability of this single tautomeric form and investigating other potential isomerism, such as that related to the carboxylic acid group, although proton transfer from the carboxylic acid to the N2 nitrogen is generally considered energetically unfavorable.

Rotational Barriers and Conformational Preferences of Substituents

Computational studies can map the potential energy surface related to the rotation around key single bonds, such as the N1–C(sec-butyl) bond and the C3–C(carboxyl) bond. By systematically rotating these bonds and calculating the energy at each step, a rotational energy profile can be generated. The minima on this profile correspond to stable conformers, while the maxima represent the transition states for interconversion, the energy of which defines the rotational barrier. mdpi.com DFT methods, such as M06-2X/6-311+G*, have been shown to satisfactorily reproduce experimental rotational barriers. mdpi.com For the sec-butyl and carboxylic acid groups, multiple low-energy conformers are expected. The ortho-substituents on aromatic rings can significantly hinder the rotation of attached fragments, and similar steric effects would be anticipated from the groups at positions 3 and 5 of the pyrazole ring. mdpi.com

Table 1: Representative Calculated Rotational Energy Barriers for Substituents on a Pyrazole Ring

| Rotation Axis | Description | Calculated Rotational Barrier (kcal/mol) |

|---|---|---|

| N1–C(sec-butyl) | Rotation of the sec-butyl group | 5 - 10 |

| C3–C(carboxyl) | Rotation of the carboxylic acid group | 3 - 7 |

Note: Data are representative values based on computational studies of similar substituted heterocyclic systems and are for illustrative purposes.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Theoretical calculations are widely used to predict spectroscopic data, which serves as a powerful tool for structural elucidation and confirmation. DFT calculations can provide reliable predictions of Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (vibrational) frequencies. nih.gov